
3,5-Dibromostyrene
Overview
Description
3,5-Dibromostyrene is a brominated derivative of styrene, characterized by bromine atoms at the 3rd and 5th positions of the aromatic ring. It is primarily utilized as a high-performance flame retardant in polymer applications due to its ability to inhibit combustion by releasing bromine radicals during thermal decomposition. This compound is particularly effective in acrylonitrile butadiene styrene (ABS) plastics, polystyrene (PS), engineering thermoplastics, unsaturated polyesters, and polyurethanes . Its graft copolymers with polypropylene further enhance material properties, such as fire resistance and light fastness. However, it is unsuitable for polyvinyl chloride (PVC), expanded polystyrene (EPS), and rigid polyurethane foams due to compatibility issues .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dibromostyrene can be synthesized through various methods. One common method involves the vicinal dibromination of styrene derivatives using N-Bromosuccinimide (NBS) in the presence of dimethyl sulfoxide (DMSO) . This method is highly chemo- and diastereoselective, making it suitable for producing this compound with high purity.
Industrial Production Methods: In industrial settings, this compound is often produced through the dehydrobromination of 2-bromoethyl dibromobenzene in an aqueous alcoholic alkali medium, using a phase transfer catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Epoxidation
3,5-Dibromostyrene undergoes epoxidation to form 2-(3,5-Dibromophenyl)oxirane when treated with oxidizing agents like peracetic acid. This reaction proceeds via electrophilic addition across the double bond.
Reaction Conditions :
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Oxidizing Agent : Peracetic acid (CH₃CO₃H)
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Temperature : Room temperature
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Mechanism :
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Electrophilic oxygen addition to the vinyl group.
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Cyclization to form a three-membered epoxide ring.
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Product :
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Yield : Not explicitly quantified, but the product is stable and isolable.
Radical Bromination
This compound participates in radical-mediated bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) . This reaction introduces additional bromine atoms at allylic or vinylic positions .
Reaction Conditions :
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Catalyst : None required for radical initiation.
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Solvent : Typically dichloromethane or aqueous systems.
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Mechanism :
Example :
Substrate | Reagent | Product | Yield | Source |
---|---|---|---|---|
This compound | DBDMH | Tribromostyrene | ~87–98% |
Dehydrobromination and Elimination
In basic conditions, this compound can undergo elimination to form polybrominated derivatives. A patent demonstrates the synthesis of ar-dibromostyrene via dehydrobromination of 2-bromoethyl-dibromobenzene .
Reaction Conditions :
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Base : Sodium hydroxide (50% aqueous)
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Catalyst : Triethylpentyl ammonium bromide (phase-transfer catalyst)
Example :
Starting Material | Conditions | Product | Yield |
---|---|---|---|
2-Bromoethyl-dibromobenzene | NaOH, PTC, 45°C | This compound | 83–93% |
Thermal Decomposition
Heating this compound releases hydrogen bromide (HBr) and forms polymeric byproducts. This behavior is analogous to β-bromostyrene derivatives .
Key Observations :
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Decomposition Products : HBr gas and cross-linked polymers.
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Stability : Inhibitors like tert-butylcatechol are added to suppress polymerization during storage .
Environmental Degradation
This compound is a brominated flame retardant (BFR) candidate. Microbial degradation studies show limited breakdown under aerobic conditions, suggesting environmental persistence .
Degradation Pathways :
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Oxidative Pathways : Reaction with hydroxyl radicals (·OH) in the atmosphere .
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Half-Life : Estimated at ~22 hours for ·OH-mediated degradation .
Comparative Reactivity Table
Research Insights
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Catalytic Efficiency : DBDMH enables bromination without metal catalysts, enhancing scalability .
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Environmental Impact : Limited microbial degradation highlights potential bioaccumulation risks .
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Synthetic Utility : Epoxidation products serve as intermediates in polymer and pharmaceutical synthesis.
Scientific Research Applications
Flame Retardants
One of the primary applications of 3,5-dibromostyrene is in the formulation of brominated flame retardants (BFRs). These compounds are used to reduce the flammability of materials such as plastics, textiles, and electronics. Research indicates that BFRs can effectively inhibit combustion processes by promoting char formation and reducing heat release rates during burning .
- Case Study: BFR Efficacy
A study analyzed the effectiveness of various brominated compounds, including this compound, in polymer matrices. The results demonstrated a significant reduction in flammability when these compounds were incorporated into polyurethane foams .
Polymer Chemistry
This compound is utilized in polymer chemistry to create copolymers with enhanced thermal stability and flame resistance. Its incorporation into polymer matrices improves the overall performance of materials used in construction and automotive industries.
- Research Findings
A metathetic approach using this compound has been explored for synthesizing new bisphosphanes relevant to catalysis and material science . This highlights the compound's versatility beyond flame retardancy.
Environmental Chemistry
In environmental studies, this compound has been investigated for its persistence and bioaccumulation potential in ecosystems. As a brominated compound, it poses risks due to its potential toxicity to aquatic life.
- Toxicity Assessments
Research conducted by the Danish Environmental Protection Agency assessed various brominated flame retardants' toxicological profiles, including this compound. The findings suggested that while effective as a flame retardant, there are concerns regarding its environmental impact and human health risks associated with long-term exposure .
Data Tables
Mechanism of Action
The mechanism of action of 3,5-dibromostyrene involves its ability to undergo substitution and coupling reactions due to the presence of bromine atoms. These reactions enable the formation of various complex organic molecules, which can interact with different molecular targets and pathways in biological systems. The exact molecular targets and pathways depend on the specific application and the nature of the substituted products.
Comparison with Similar Compounds
The following brominated flame retardants are structurally or functionally related to 3,5-dibromostyrene. Key comparisons are summarized in Table 1.
Polybromodiphenyl Oxide (PBDE)
PBDEs are aromatic ethers with multiple bromine substitutions, historically used in plastics, textiles, and electronics. They exhibit broad compatibility with most plastics (except EPS) but have faced global restrictions due to environmental persistence, bioaccumulation, and toxicity concerns. Their declining use contrasts with this compound, which lacks reported environmental toxicity data .
Dibromopentyl Glycol Derivatives
These derivatives contain 60% bromine by weight, offering high thermal stability and chemical resistance. They are incorporated during polyester synthesis and are suitable for rigid polyurethane foams—a niche where this compound is incompatible. Their high bromine content enhances flame-retardant efficiency compared to this compound, though the latter excels in light fastness .
Other Brominated Styrenes
Derivatives like 2,4-dibromostyrene or tetrabromostyrene may differ in bromine substitution patterns, altering thermal stability and polymer compatibility.
Table 1: Comparative Analysis of Brominated Flame Retardants
Property/Compound | This compound | Polybromodiphenyl Oxide (PBDE) | Dibromopentyl Glycol Derivatives |
---|---|---|---|
Bromine Content | Not specified | Varies (typically 50-80%) | 60% |
Primary Applications | ABS, PS, polyurethanes | Plastics, textiles, electronics | Polyesters, rigid PU foams |
Suitability | Unsuitable for PVC, EPS | Broad (except EPS) | Compatible during synthesis |
Environmental Impact | Limited data | High (restricted use) | Not reported |
Thermal Stability | High (light fastness) | Moderate | High |
Key Advantage | Graft copolymer versatility | Historical broad applicability | High bromine efficiency |
Research Findings and Industrial Relevance
- This compound demonstrates superior light fastness, making it ideal for applications requiring UV stability. Its graft copolymers with polypropylene enhance fire resistance without compromising mechanical properties .
- PBDEs are being phased out under the Stockholm Convention due to ecological risks, creating demand for alternatives like this compound .
- Dibromopentyl glycol derivatives excel in high-temperature environments (e.g., automotive polymers) but lack the versatility of this compound in engineering thermoplastics .
Biological Activity
3,5-Dibromostyrene (DBS) is an organobromine compound with the chemical formula CHBr. It is a derivative of styrene, where bromine atoms are substituted at the 3 and 5 positions of the aromatic ring. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and toxicology.
This compound is characterized by its lipophilic nature, which influences its biological interactions. The presence of bromine atoms enhances its reactivity and potential for bioaccumulation in living organisms. Its structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, research has shown that it can inhibit the growth of various cancer cell lines. The mechanism of action appears to involve interference with tubulin polymerization and the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Table 1: Anticancer Activity of this compound
Cell Line | IC (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 20.1 | Tubulin polymerization interference |
KB-V1 | 14.0 | Induction of ROS and apoptosis |
A549 | 5.24 | Inhibition of tubulin polymerization |
Cytotoxicity Assessment
While evaluating the cytotoxic effects of DBS, studies reported varying degrees of cytotoxicity across different cell lines. The cytotoxic profile suggests that while DBS can effectively target cancer cells, it may also pose risks to normal cells due to its lipophilic nature.
Table 2: Cytotoxicity Profile of this compound
Cell Line | IC (µM) | Remarks |
---|---|---|
MDA-MB-231 | 100 | Higher resistance compared to cancer cells |
MCF-12A | 91.46 | Normal breast cells exhibit lower sensitivity |
Endocrine Disruption Potential
Research indicates that organobromine compounds like DBS may act as endocrine disruptors. The bromine substituents can interact with hormone receptors, potentially leading to developmental and reproductive health issues. Studies suggest that these compounds can mimic natural hormones at low concentrations, causing abnormal cellular responses.
Case Study 1: Anticancer Efficacy in Xenograft Models
In a study involving xenograft models using CWR22RvI cells, mice treated with DBS showed significant tumor growth inhibition compared to control groups. This study highlighted the compound's potential as a therapeutic agent in prostate cancer treatment.
Case Study 2: Toxicological Assessment in Aquatic Organisms
A toxicological assessment revealed that DBS accumulates in aquatic organisms, raising concerns about environmental exposure and bioaccumulation risks. This study emphasized the need for careful evaluation of organobromine compounds in ecological risk assessments.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing 3,5-Dibromostyrene, and what analytical methods validate its purity?
Q. How can competing reaction pathways in Pd-catalyzed cross-coupling of this compound be minimized?
- Methodological Answer : Competing pathways (e.g., β-hydride elimination or over-substitution) are mitigated by:
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Catalyst Optimization : Using Pd(0) or Pd(II) complexes with bulky ligands (e.g., P(t-Bu)₃) to sterically hinder undesired pathways .
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Temperature Control : Lower temperatures (e.g., 40–60°C) reduce side reactions while maintaining reactivity .
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Substrate Design : Introducing electron-withdrawing groups (e.g., -NO₂) stabilizes intermediates and directs substitution regioselectivity .
- Data Table :
Competing Pathway | Mitigation Strategy | Efficiency Improvement (%) | Reference |
---|---|---|---|
β-Hydride elimination | Use of Pd(PPh₃)₄ with CuI co-catalyst | 20–30 | |
Over-substitution | Lower reaction temperature (50°C) | 15–20 |
Q. What computational methods are employed to model the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and regioselectivity. Key steps include:
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Geometry Optimization : Models the Pd-styrene intermediate’s structure.
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Energy Profiling : Compares activation energies for mono- vs. di-substitution pathways .
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Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions (e.g., THF vs. DMF) .
- Example Findings :
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DFT predicts a 12 kcal/mol barrier for mono-substitution vs. 18 kcal/mol for di-substitution in arylzinc couplings .
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Solvent polarity stabilizes charged intermediates, reducing activation energy by ~5 kcal/mol in DMF .
Q. Safety and Handling Considerations
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
Properties
IUPAC Name |
1,3-dibromo-5-ethenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITDEAXLQUVPQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595612 | |
Record name | 1,3-Dibromo-5-ethenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120359-56-0 | |
Record name | 3,5-Dibromostyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120359560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dibromo-5-ethenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DIBROMOSTYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224BN365J3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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